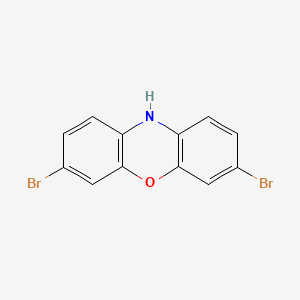

3,7-Dibromo-10H-phenoxazine

Description

Properties

IUPAC Name |

3,7-dibromo-10H-phenoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2NO/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPTXFACOUYRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596427 | |

| Record name | 3,7-Dibromo-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832734-16-4 | |

| Record name | 3,7-Dibromo-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Bromination

The most common and straightforward method to prepare 3,7-Dibromo-10H-phenoxazine is through electrophilic aromatic substitution of phenoxazine using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). This reaction selectively introduces bromine atoms at the 3 and 7 positions of the phenoxazine ring.

- Phenoxazine is dissolved in an appropriate solvent such as acetic acid, dichloromethane (DCM), or dimethylformamide (DMF).

- Bromine or NBS is added slowly under controlled temperature conditions (0–25°C) to avoid over-bromination.

- The reaction mixture is stirred for several hours (often 24 hours with NBS in DMF).

- The product is isolated by quenching with water, extraction with organic solvents (e.g., chloroform), drying, and purification by column chromatography using silica gel with hexane/ethyl acetate or DCM/hexane mixtures.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Br₂ or NBS | NBS preferred for milder, controlled bromination |

| Solvent | Acetic acid, DCM, DMF | DMF used for better solubility and control |

| Temperature | 0–25°C | Lower temperature reduces side reactions |

| Reaction time | 12–24 hours | Longer times improve yield but risk over-bromination |

| Purification | Column chromatography | Silica gel, hexane/ethyl acetate or DCM/hexane |

| Yield | 65–75% | After crystallization or chromatography |

Characterization and Purity Verification

After synthesis, the compound’s purity and structure are confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ^1H NMR spectrum shows characteristic aromatic proton signals with disappearance of protons at the brominated positions (3 and 7), confirming substitution. For example, signals at δ 7.45 (d, J = 8.5 Hz, 2H) and 6.95 (d, J = 8.5 Hz, 2H) correspond to aromatic protons adjacent to bromine substituents.Melting Point Analysis:

Typical melting points for brominated phenoxazines are around 141–143°C, indicating purity.Mass Spectrometry (HRMS):

Confirms molecular weight (341.00 g/mol for C₁₂H₇Br₂NO).Elemental Analysis:

Ensures stoichiometric consistency (e.g., C: 54.92%, H: 3.95%, N: 4.58%).Thin-Layer Chromatography (TLC):

Used with UV visualization to monitor reaction progress and purity.

Summary Table of Preparation Methods

Research Findings and Notes

- Bromination using NBS in DMF at low temperature (0°C) under nitrogen atmosphere is effective for selective dibromination without over-substitution.

- Purification by silica gel chromatography with mixed solvents is essential to isolate pure this compound.

- The compound’s structure and purity are reliably confirmed by ^1H NMR, melting point, and elemental analysis, ensuring reproducibility.

- The brominated positions serve as reactive sites for further modification, expanding the utility of this compound in organic synthesis and materials science.

Chemical Reactions Analysis

3,7-Dibromo-10H-phenoxazine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phenoxazine core can undergo oxidation or reduction reactions, altering its electronic properties.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various functional groups.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide

Scientific Research Applications

Material Science

3,7-Dibromo-10H-phenoxazine plays a significant role in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its excellent electron-donating characteristics enhance the efficiency of these devices:

| Application | Description | Benefits |

|---|---|---|

| OLEDs | Used as an emitter material | High efficiency and stability |

| DSSCs | Acts as a sensitizer | Improved light absorption |

Research indicates that the compound can enhance the performance of OLEDs by improving charge transfer rates and reducing efficiency roll-off during operation .

Biomedical Research

In biomedical contexts, this compound is being investigated for its potential therapeutic properties:

- Antimalarial Activity : Studies suggest that it may inhibit key enzymes in the malaria-causing parasite Plasmodium falciparum, offering a novel approach to treatment .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies indicate that it may possess anticancer properties, warranting further investigation into its mechanisms of action against various cancer cell lines .

Organic Electronics

The compound is also utilized in organic electronics as a building block for semiconducting polymers. Its photophysical properties allow for effective charge transport and light absorption:

| Property | Value |

|---|---|

| Triplet Quantum Yield | Up to 0.91 |

| Reduction Potentials | Ranges from -1.88 V to -2.32 V |

The photophysical studies reveal that modifications to the phenoxazine core can lead to enhanced performance in photoredox catalysis applications, particularly in controlled radical polymerization processes .

Case Study 1: OLED Performance Enhancement

A study on OLEDs incorporating this compound showed a remarkable improvement in device efficiency. The introduction of this compound resulted in a reduction in efficiency roll-off by up to four times compared to traditional materials used in OLED fabrication .

Case Study 2: Photoredox Catalysis

Research involving the use of this compound as a photoredox catalyst demonstrated its effectiveness in the controlled radical polymerization of methyl methacrylate (MMA). The resulting polymers exhibited low dispersity and high control over molecular weight, indicating the compound's potential for industrial applications .

Mechanism of Action

The mechanism of action of 3,7-Dibromo-10H-phenoxazine varies depending on its application. In biomedical research, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimalarial activity is thought to involve the inhibition of key enzymes in the Plasmodium falciparum parasite. In material science, its electron-donating properties are crucial for its role in organic electronics.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Electronic Properties: Bromine atoms at the 3,7-positions lower the HOMO level of 3,7-Dibromo-10H-phenothiazine, enhancing its electron-withdrawing capacity, critical for SAMs in solar cells .

Solubility vs. Performance: Alkyl-substituted derivatives (e.g., hexyl, octylphenyl) exhibit improved solubility in nonpolar solvents but may reduce charge mobility due to increased steric bulk .

Bioactivity: Azaphenothiazines demonstrate higher antimicrobial activity compared to brominated analogs, attributed to nitrogen’s electronegativity and interaction with biological targets .

Synthetic Flexibility : Aryl-substituted derivatives are synthesized via cross-coupling reactions, enabling tailored electronic properties for photocatalytic applications .

Biological Activity

3,7-Dibromo-10H-phenoxazine is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, pharmacological effects, and potential applications in various fields.

This compound can be synthesized through a bromination reaction involving phenoxazine derivatives. The typical procedure includes dissolving phenoxazine in a suitable solvent like chloroform and adding N-bromosuccinimide (NBS) under controlled conditions. The product is characterized using techniques such as NMR spectroscopy to confirm the structure and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to exhibit significant activity against multidrug-resistant strains of bacteria and fungi, likely due to its ability to disrupt cellular membranes and interfere with metabolic processes .

Target Pathways

Research indicates that this compound may influence several biochemical pathways:

- Reactive Oxygen Species (ROS) Generation : It can induce ROS production, which plays a critical role in mediating inflammatory responses and apoptosis in cells .

- Inflammatory Cytokine Modulation : this compound has been linked to the modulation of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in immune responses .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits potent antimicrobial properties against various pathogens. Its efficacy against multidrug-resistant tuberculosis (MDR-TB) highlights its potential as a therapeutic agent in infectious diseases .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The specific pathways affected include the NF-kB signaling pathway, which is often dysregulated in cancer .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that this compound effectively reduced bacterial load in infected animal models, demonstrating significant in vivo antimicrobial activity against resistant strains.

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that treatment with this compound led to reduced viability and increased apoptosis rates compared to untreated controls .

Data Table: Biological Activity Overview

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | High against MDR-TB | Disruption of cell membranes |

| Anticancer | Moderate | Induction of apoptosis via NF-kB pathway |

| Inflammatory Response | Modulation of cytokines | ROS generation leading to inflammation |

Q & A

Q. What are the standard synthetic routes for preparing 3,7-Dibromo-10H-phenoxazine, and how are intermediates characterized?

- Methodological Answer : A common approach involves bromination of 10H-phenoxazine using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 3,7-positions can be achieved via electrophilic aromatic substitution in a solvent like dichloromethane (DCM) at 0–25°C . Key intermediates (e.g., mono-brominated derivatives) are purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized using , , and high-resolution mass spectrometry (HRMS) .

- Example Data :

- This compound : (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H), 6.95 (d, J = 8.5 Hz, 2H), 4.20 (s, 2H).

- Yield : ~65–75% after crystallization .

Q. How do researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Purity is confirmed via melting point analysis (e.g., 141–143°C for related brominated phenoxazines) and thin-layer chromatography (TLC) with UV visualization . Structural validation employs to confirm substitution patterns (e.g., absence of aromatic protons at 3,7-positions) and to identify quaternary carbons. Elemental analysis (C, H, N, S) ensures stoichiometric consistency (e.g., C: 54.92%, H: 3.95%, N: 4.58% for C₁₂H₇Br₂NS) .

Advanced Research Questions

Q. What strategies address contradictory spectroscopic data in brominated phenoxazine derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, paramagnetic impurities, or tautomerism. For example, unexpected splitting in signals may indicate conformational rigidity. Researchers use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference and 2D NMR techniques (COSY, HSQC) to resolve overlapping signals . Computational tools (e.g., DFT calculations) model electronic environments to validate experimental spectra .

Q. How can regioselectivity be controlled in further functionalization of this compound?

- Methodological Answer : Regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) at the brominated positions require palladium catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., 80°C in THF/water). For instance, substituting bromine with aryl boronic acids proceeds with >90% selectivity at the 3,7-positions due to steric and electronic factors . Kinetic studies (monitored via GC-MS) identify optimal reaction times to prevent over-substitution.

Q. What computational methods predict the photophysical properties of this compound?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates absorption/emission spectra by modeling the HOMO-LUMO gap. For example, bromine’s electron-withdrawing effect reduces the HOMO energy by ~0.5 eV, shifting UV-Vis absorption to longer wavelengths (λₐᵦₛ ~380 nm vs. ~340 nm for non-brominated analogs) . Solvent effects are incorporated via polarizable continuum models (PCM).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.